molecular formula C20H36 B1201686 Tetra-tert-butyltetrahedrane CAS No. 66809-06-1

Tetra-tert-butyltetrahedrane

Cat. No. B1201686
CAS RN: 66809-06-1
M. Wt: 276.5 g/mol
InChI Key: XMHGFBLEMNQVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetra-tert-butyltetrahedrane is a polycyclic alkane that is tetrahedrane in which each of the hydrogens is substituted by a tert-butyl group. It derives from a hydride of a tetrahedrane.

Scientific Research Applications

Unique Properties and Synthesis

Tetra-tert-butyltetrahedrane is noted for its unusual properties as the only tetrahedrane unequivocally identified and as the most highly strained saturated hydrocarbon. Research has focused on its synthesis and the study of its unique structural characteristics. Maier (1988) provides a comprehensive account of these aspects, highlighting the molecule's significance in understanding strained hydrocarbons (Maier, 1988).

Reactions and Stability

The chemistry of tetra-tert-butyltetrahedrane is influenced by its ability to form radical cations, as studied by Maier et al. (1995). They found that its reaction with oxygen generates surprisingly stable compounds, despite its high steric hindrance (Maier et al., 1995). Additionally, the compound's basicity and its reactions in forming protonated cyclobutadiene were analyzed by Notario et al. (2001), demonstrating its role as one of the strongest bases reported (Notario et al., 2001).

Computational and Theoretical Studies

Tetra-tert-butyltetrahedrane has been a subject of computational and theoretical studies to understand its electronic structures and stability. For instance, Monteiro et al. (2014) explored the stability of substituted tetrahedranes, including tetra-tert-butyltetrahedrane, highlighting the significant role of sigma aromaticity in its stability (Monteiro et al., 2014).

Photochemical and Thermoreactions

The photochemical and thermochemical reaction processes between tetra-tert-butyltetrahedrane and cyclobutadiene have been a focus of research, providing insights into the dynamic behavior of these molecules under different conditions. Sumita et al. (2011) conducted a study on these reactions, offering a detailed understanding of the molecular transformations involved (Sumita et al., 2011).

properties

CAS RN

66809-06-1

Product Name

Tetra-tert-butyltetrahedrane

Molecular Formula

C20H36

Molecular Weight

276.5 g/mol

IUPAC Name

1,2,3,4-tetratert-butyltricyclo[1.1.0.02,4]butane

InChI

InChI=1S/C20H36/c1-13(2,3)17-18(14(4,5)6)19(17,15(7,8)9)20(17,18)16(10,11)12/h1-12H3

InChI Key

XMHGFBLEMNQVKR-UHFFFAOYSA-N

SMILES

CC(C)(C)C12C3(C1(C23C(C)(C)C)C(C)(C)C)C(C)(C)C

Canonical SMILES

CC(C)(C)C12C3(C1(C23C(C)(C)C)C(C)(C)C)C(C)(C)C

Other CAS RN

66809-06-1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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